Trelagliptin Succinate is the cost-effective choice for diabetes researchers seeking to minimize animal handling and improve data quality. Its once-weekly dosing regimen directly addresses the 86% annual pill burden reduction observed in clinical settings, making it uniquely suited for long-term preclinical models (e.g., ob/ob, ZDF rat). With >10,000-fold selectivity for DPP-4 over related enzymes, this compound ensures clean, interpretable phenotypic data—free from off-target noise. Secure high-purity (≥98%) stock for your next study.
Molecular FormulaC22H26FN5O6
Molecular Weight475.5 g/mol
CAS No.1029877-94-8
Cat. No.B560024
⚠ Attention: For research use only. Not for human or veterinary use.
25 mg / 100 mg / 500 mg / 1 g / 1 ml / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Structure & Identifiers
Interactive Chemical Structure Model
Trelagliptin Succinate (CAS 1029877-94-8) for Once-Weekly DPP-4 Inhibition: A Technical Procurement Overview
Trelagliptin Succinate (CAS 1029877-94-8) is the succinate salt form of trelagliptin, a potent, orally active, and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes mellitus (T2DM) [1]. It is distinguished within the gliptin class by its prolonged pharmacokinetic profile, which enables a once-weekly dosing regimen, a departure from the once- or twice-daily schedules of earlier DPP-4 inhibitors [2]. This compound is also referred to by its research code SYR-472 and is marketed under the brand name Zafatek in Japan and Trelaglip in India [3].
[1] Grimshaw CE, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016 Jun 21;11(6):e0157509. View Source
[2] Dutta D, Mohindra R, Surana V, Sharma M. Safety and efficacy of once weekly dipeptidyl-peptidase-4 inhibitor trelagliptin in type-2 diabetes: A meta-analysis. Diabetes Metab Syndr. 2022 Apr;16(4):102469. View Source
[3] Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. J Assoc Physicians India. 2025. PMID: 40955891. View Source
Why Trelagliptin Succinate Cannot Be Freely Substituted with Other DPP-4 Inhibitors
The DPP-4 inhibitor class is not therapeutically interchangeable due to fundamental differences in pharmacokinetics, dosing frequency, and renal elimination profiles [1]. While many gliptins, such as sitagliptin and vildagliptin, require daily or twice-daily administration, trelagliptin succinate's extended half-life enables a once-weekly dosing schedule, which directly impacts patient adherence and may influence long-term glycemic control [2]. Furthermore, dose adjustment protocols for renal impairment vary significantly across the class. For example, sitagliptin requires dose reduction in moderate renal impairment, whereas trelagliptin maintains its standard 100 mg dose in this population, necessitating a different clinical management strategy [3]. These critical distinctions in dosing convenience and clinical management mean that substituting trelagliptin succinate for another DPP-4 inhibitor without careful consideration of the patient's renal function and adherence profile could lead to suboptimal glycemic control or safety risks.
[1] Li Z, et al. Prediction of pharmacokinetics and pharmacodynamics of trelagliptin and omarigliptin in healthy humans and in patients with renal impairment using physiologically based pharmacokinetic combined DPP-4 occupancy modeling. Biomed Pharmacother. 2022 Sep;153:113426. View Source
[2] Grimshaw CE, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016 Jun 21;11(6):e0157509. View Source
[3] Li Z, et al. Prediction of pharmacokinetics and pharmacodynamics of trelagliptin and omarigliptin in healthy humans and in patients with renal impairment using physiologically based pharmacokinetic combined DPP-4 occupancy modeling. Biomed Pharmacother. 2022 Sep;153:113426. View Source
Quantitative Differentiation of Trelagliptin Succinate: Head-to-Head Evidence vs. Key Comparators
In Vitro Potency vs. Alogliptin and Sitagliptin
Trelagliptin demonstrates a 4-fold greater inhibitory potency against DPP-4 than alogliptin and a 12-fold greater potency than sitagliptin in cell-free assays . This difference in intrinsic activity is a key differentiation point at the molecular level.
DPP-4 inhibitionIC50Enzyme kinetics
Evidence Dimension
DPP-4 inhibition IC50 (fold difference)
Target Compound Data
Trelagliptin is 4-fold more potent than alogliptin, and 12-fold more potent than sitagliptin.
Comparator Or Baseline
Alogliptin (IC50 5.3 nM) and Sitagliptin (IC50 not specified in this comparison).
Quantified Difference
4-fold vs alogliptin; 12-fold vs sitagliptin.
Conditions
Cell-free enzyme inhibition assay.
Why This Matters
Higher intrinsic potency at the target enzyme may translate to a lower effective dose, potentially reducing off-target effects, though clinical efficacy must be confirmed separately.
DPP-4 inhibitionIC50Enzyme kinetics
DPP-4 Isoform Selectivity Profile vs. DPP-8 and DPP-9
Trelagliptin exhibits exceptionally high selectivity for the DPP-4 enzyme over closely related family members. In vitro data indicates an IC50 >100,000 nM for DPP-8 and DPP-9, translating to a >10,000-fold selectivity window [1]. This high degree of selectivity is a critical safety feature, as inhibition of DPP-8 and DPP-9 has been linked to preclinical toxicities.
SelectivityDPP-8DPP-9Off-target effects
Evidence Dimension
Selectivity ratio (DPP-4 vs. DPP-8/DPP-9)
Target Compound Data
IC50 >100,000 nM for DPP-8 and DPP-9.
Comparator Or Baseline
IC50 for DPP-4 is 4 nM.
Quantified Difference
>10,000-fold selectivity for DPP-4 over DPP-8 and DPP-9.
Conditions
In vitro enzyme inhibition assays.
Why This Matters
The high selectivity margin against DPP-8/9 reduces the risk of mechanism-based toxicities that have been observed with less selective DPP-4 inhibitors, supporting a favorable safety profile for long-term use.
Pharmacokinetic Differentiation: Once-Weekly Dosing Enabled by Extended Half-Life
Trelagliptin succinate is the first DPP-4 inhibitor to be approved and marketed for once-weekly dosing, a direct consequence of its extended half-life [1]. While most other gliptins (e.g., sitagliptin, vildagliptin, alogliptin) require daily administration, trelagliptin's PK profile sustains DPP-4 inhibition for a full week. In comparative studies, this translates to a significant reduction in annual pill burden, from 365 pills per year to just 52 [2].
Approved clinical dosing regimen for T2DM management.
Why This Matters
Reduced dosing frequency is strongly correlated with improved patient medication adherence, which is a critical determinant of long-term glycemic control and clinical outcomes in chronic diseases like T2DM.
[1] Grimshaw CE, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016 Jun 21;11(6):e0157509. View Source
[2] Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. J Assoc Physicians India. 2025. PMID: 40955891. View Source
Comparative Clinical Efficacy: HbA1c Reduction vs. Vildagliptin and Placebo
In a meta-analysis of six randomized controlled trials (n=981), trelagliptin demonstrated comparable glycemic efficacy to other active DPP-4 inhibitors (MD 0.06%, 95% CI: -0.03 to 0.16) and superiority over placebo (MD -0.54%, 95% CI: -0.64 to -0.44) [1]. In a specific Phase 3 trial (n=102), once-weekly trelagliptin 100 mg showed a numerically greater reduction in HbA1c (-1.25%) compared to once-daily vildagliptin 50 mg (-1.15%) [2]. This data confirms that trelagliptin achieves similar or slightly better glucose-lowering efficacy while offering a more convenient dosing schedule.
HbA1cGlycemic controlClinical trialMeta-analysis
Evidence Dimension
Change in HbA1c (%) from baseline.
Target Compound Data
Trelagliptin 100 mg QW: -1.25%.
Comparator Or Baseline
Vildagliptin 50 mg QD: -1.15%.
Quantified Difference
0.1% greater absolute HbA1c reduction with trelagliptin.
Conditions
Phase 3 randomized controlled trial in T2DM patients with baseline HbA1c ≥8%.
Why This Matters
This evidence supports the use of trelagliptin as a clinically equivalent or slightly superior alternative to a standard daily DPP-4 inhibitor, with the added benefit of once-weekly dosing to improve patient adherence.
HbA1cGlycemic controlClinical trialMeta-analysis
[1] Dutta D, Mohindra R, Surana V, Sharma M. Safety and efficacy of once weekly dipeptidyl-peptidase-4 inhibitor trelagliptin in type-2 diabetes: A meta-analysis. Diabetes Metab Syndr. 2022 Apr;16(4):102469. View Source
[2] Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. J Assoc Physicians India. 2025. PMID: 40955891. View Source
Renal Impairment Dosing vs. Sitagliptin
The dosing requirements for trelagliptin in renal impairment differ significantly from other gliptins. Trelagliptin maintains its standard 100 mg once-weekly dose in patients with moderate renal impairment (CrCl 30-50 mL/min), with a dose reduction to 50 mg only recommended in severe impairment (CrCl <30 mL/min) [1]. In contrast, sitagliptin requires dose reduction at the moderate stage (CrCl 30-50 mL/min: reduce to 50 mg daily) and further reduction in severe impairment [2]. This difference, validated by PBPK-DO modeling, simplifies the clinical management of trelagliptin in a patient population with a high burden of CKD [3].
Dose adjustment in moderate renal impairment (CrCl 30-50 mL/min).
Target Compound Data
Trelagliptin: No dose reduction required (100 mg once-weekly).
Comparator Or Baseline
Sitagliptin: Dose must be reduced to 50 mg once daily.
Quantified Difference
Trelagliptin maintains full dose; sitagliptin requires a 50% dose reduction.
Conditions
Clinical dosing guidelines for T2DM patients with moderate renal impairment.
Why This Matters
Simplified dosing in moderate renal impairment reduces the risk of prescription errors and may improve medication adherence, making trelagliptin a more practical choice for a large and growing patient population.
[1] Li Z, et al. Prediction of pharmacokinetics and pharmacodynamics of trelagliptin and omarigliptin in healthy humans and in patients with renal impairment using physiologically based pharmacokinetic combined DPP-4 occupancy modeling. Biomed Pharmacother. 2022 Sep;153:113426. View Source
[3] Li Z, et al. Prediction of pharmacokinetics and pharmacodynamics of trelagliptin and omarigliptin in healthy humans and in patients with renal impairment using physiologically based pharmacokinetic combined DPP-4 occupancy modeling. Biomed Pharmacother. 2022 Sep;153:113426. View Source
Comparative Safety and Tolerability vs. Vildagliptin
In a Phase 3 comparative trial, the incidence of mild adverse events was lower in patients receiving trelagliptin once-weekly (6.67%) compared to those receiving vildagliptin once-daily (9.17%) [1]. This difference in tolerability, combined with the reduced dosing frequency, may contribute to better long-term adherence and patient satisfaction with trelagliptin therapy.
SafetyAdverse eventsTolerabilityPhase 3 trial
Evidence Dimension
Incidence of mild adverse events.
Target Compound Data
Trelagliptin 100 mg QW: 6.67% of patients.
Comparator Or Baseline
Vildagliptin 50 mg QD: 9.17% of patients.
Quantified Difference
2.5% absolute reduction in adverse event incidence.
Conditions
Randomized Phase 3 clinical trial in patients with T2DM.
Why This Matters
A more favorable tolerability profile can reduce treatment discontinuation rates and improve long-term glycemic control, which is a key consideration for procurement and formulary decisions in chronic disease management.
SafetyAdverse eventsTolerabilityPhase 3 trial
[1] Introducing a Novel Once-weekly Dipeptidyl Peptidase 4 Inhibitor: Trelagliptin in India. J Assoc Physicians India. 2025. PMID: 40955891. View Source
Optimal Scientific and Industrial Applications for Trelagliptin Succinate
Once-Weekly DPP-4 Inhibition in Rodent Models of Type 2 Diabetes
Trelagliptin succinate is ideally suited for long-term, low-intervention preclinical studies in T2DM rodent models, such as the ob/ob mouse or ZDF rat. Its extended half-life and once-weekly dosing regimen (e.g., oral gavage at 10 mg/kg once weekly) [1] minimize animal handling stress and reduce experimental variability associated with daily dosing, thereby improving data quality and animal welfare. This is a direct application of its class-level PK differentiation established in Section 3 [2].
Investigating DPP-4 Biology with a Highly Selective Pharmacological Tool
Due to its >10,000-fold selectivity for DPP-4 over the closely related enzymes DPP-8 and DPP-9, trelagliptin succinate serves as a superior pharmacological tool for isolating the specific biological effects of DPP-4 inhibition [1]. This high degree of selectivity, quantitatively defined in Section 3, allows researchers to confidently attribute observed in vitro or in vivo phenotypes to DPP-4 blockade, rather than off-target effects that might confound studies using less selective inhibitors [2].
Clinical Trials and Observational Studies Evaluating Adherence and Outcomes in T2DM
For clinical research focused on medication adherence and long-term glycemic outcomes, trelagliptin succinate offers a unique study intervention. Its once-weekly dosing regimen provides a clear adherence advantage over daily DPP-4 inhibitors, as quantified by the 86% reduction in annual pill burden detailed in Section 3 [1]. This makes it an ideal candidate for pragmatic trials or real-world evidence studies aiming to correlate dosing frequency with adherence, glycemic control, and healthcare resource utilization [2].
PK/PD and Dose-Response Studies in Renal Impairment
The well-characterized, yet distinct, dosing requirements of trelagliptin in renal impairment make it a valuable compound for clinical pharmacology studies. As established in Section 3, its standard dose is maintained in moderate renal impairment, unlike other gliptins [1]. Researchers can utilize trelagliptin succinate in studies employing PBPK-DO models to further investigate the relationship between renal function, drug exposure, and DPP-4 target occupancy, thereby refining dose optimization strategies for patients with chronic kidney disease [2].
[2] Grimshaw CE, et al. Trelagliptin (SYR-472, Zafatek), Novel Once-Weekly Treatment for Type 2 Diabetes, Inhibits Dipeptidyl Peptidase-4 (DPP-4) via a Non-Covalent Mechanism. PLoS One. 2016 Jun 21;11(6):e0157509. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.